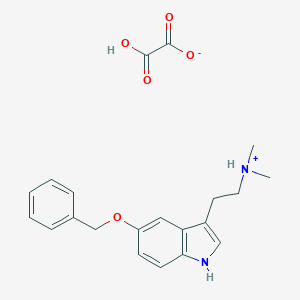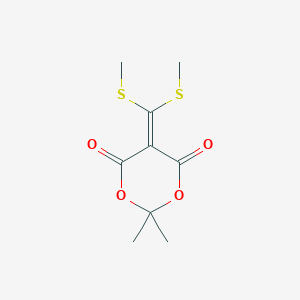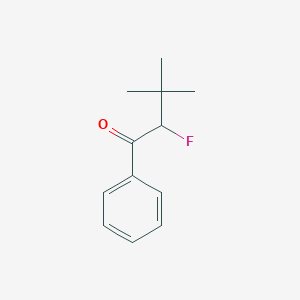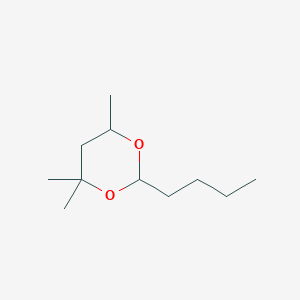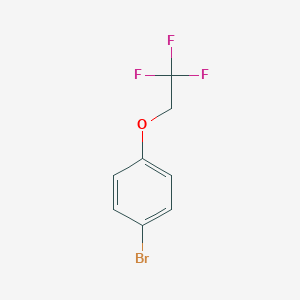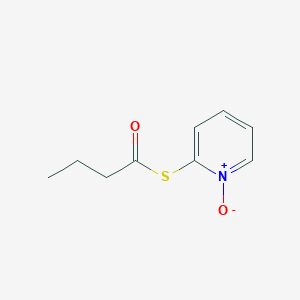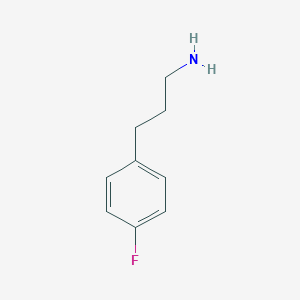
3-(4-Fluorophenyl)propan-1-amine
Overview
Description
3-(4-Fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H12FN. It is a white crystalline solid that is easily soluble in water and ethanol at room temperature. This compound is known for its strong pungent odor and is commonly used as a raw material in the synthesis of various drugs, including painkillers .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Fluorophenyl)propan-1-amine can be synthesized through the condensation reaction of 4-fluorobenzaldehyde and propylamine. This reaction is typically carried out under basic conditions . The general reaction scheme is as follows:
4-Fluorobenzaldehyde+Propylamine→this compound
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of appropriate catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Substitution Reactions: It can participate in substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Reduction Reactions: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used under basic conditions.
Major Products Formed
Reduction Reactions: The major products are various amine derivatives depending on the specific conditions and reagents used.
Substitution Reactions: The products vary based on the substituent introduced in place of the fluorine atom.
Scientific Research Applications
3-(4-Fluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: Similar in structure but with different pharmacological properties.
Fluoxetine: Contains a fluorine atom and is used as an antidepressant.
3-(4-Isopropylphenyl)propan-1-amine: Similar structure with an isopropyl group instead of a fluorine atom.
Uniqueness
3-(4-Fluorophenyl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom influences its reactivity and interaction with biological targets, making it valuable in various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFDQESZTDBKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424328 | |
| Record name | 3-(4-fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101488-65-7 | |
| Record name | 3-(4-fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
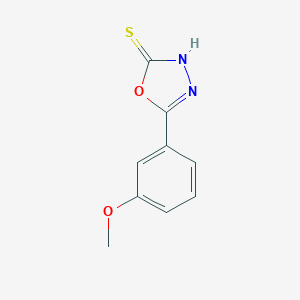
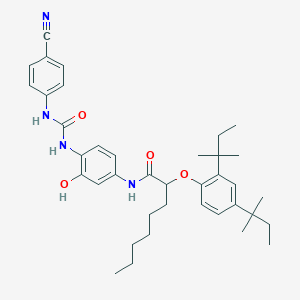
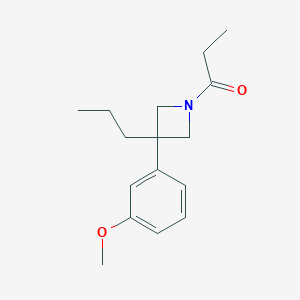

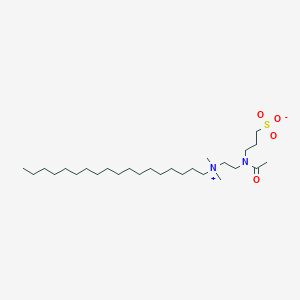
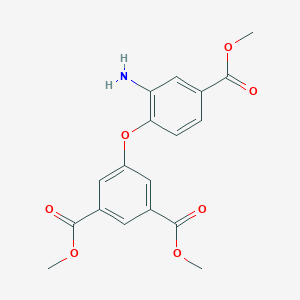
![5-acetyl-6,7-dihydroxy-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one](/img/structure/B10547.png)
